N-(2-iodophenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-iodophenyl)thiophene-2-carboxamide: is an organic compound with the molecular formula C11H8INOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mechanism of Action
Target of Action
N-(2-iodophenyl)thiophene-2-carboxamide, also known as Cambridge id 5347632, is a derivative of thiophene-2-carboxamide It’s worth noting that similar thiophene-2-carboxamide derivatives have been evaluated for their in vitro cytotoxic activity .
Mode of Action
It is known that thiophene-2-carboxamide derivatives can exhibit potent inhibitory activity against certain cell lines . The molecular docking study performed for the synthesized compounds against PTP1B exhibits essential key interactions .
Biochemical Pathways
It is known that thiophene-2-carboxamide derivatives can have an impact on cellular processes, potentially affecting multiple biochemical pathways .
Result of Action
It is known that thiophene-2-carboxamide derivatives can exhibit potent inhibitory activity against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)thiophene-2-carboxamide typically involves the reaction of 2-iodoaniline with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-iodophenyl)thiophene-2-carboxamide can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding amine or thiophene derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed:
Substitution: Formation of N-(2-substituted phenyl)thiophene-2-carboxamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or reduced thiophene derivatives.
Scientific Research Applications
Chemistry: N-(2-iodophenyl)thiophene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of new materials with unique electronic properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structure allows for modifications that can lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the materials science industry, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
- N-(2-bromophenyl)thiophene-2-carboxamide
- N-(2-chlorophenyl)thiophene-2-carboxamide
- N-(2-fluorophenyl)thiophene-2-carboxamide
Comparison: N-(2-iodophenyl)thiophene-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, or fluorine counterparts. The larger size and higher polarizability of iodine can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-iodophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUYCKVLVAISMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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